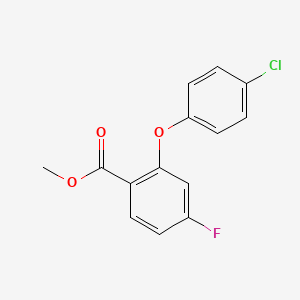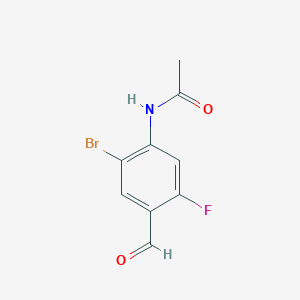![molecular formula C11H15ClN6 B12271120 1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethyl)-1H-1,2,3-triazole](/img/structure/B12271120.png)
1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethyl)-1H-1,2,3-triazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazole ring, an azetidine ring, and a triazole ring
Preparation Methods
The synthesis of 1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethyl)-1H-1,2,3-triazole involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally the triazole ring.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving amines and halogenated compounds.
Triazole Ring Formation: The triazole ring is typically synthesized using the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes under copper-catalyzed conditions.
Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride[][5].
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted pyrazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethyl)-1H-1,2,3-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The molecular pathways involved include the inhibition of key enzymes in metabolic pathways and the disruption of cellular processes .
Comparison with Similar Compounds
1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethyl)-1H-1,2,3-triazole can be compared with other similar compounds such as:
Pyrazoles: These compounds share the pyrazole ring and exhibit similar reactivity and biological activity.
Azetidines: Compounds with the azetidine ring have similar structural features and chemical properties.
Triazoles: These compounds share the triazole ring and are known for their broad range of applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of these three rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15ClN6 |
|---|---|
Molecular Weight |
266.73 g/mol |
IUPAC Name |
1-[2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]ethyl]triazole |
InChI |
InChI=1S/C11H15ClN6/c12-11-5-14-18(9-11)8-10-6-16(7-10)3-4-17-2-1-13-15-17/h1-2,5,9-10H,3-4,6-8H2 |
InChI Key |
LBPYAGHXFUTKKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CCN2C=CN=N2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B12271041.png)
![3-(2-bromophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12271044.png)
![6-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12271046.png)
![2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline](/img/structure/B12271047.png)


![N-ethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12271065.png)
![7-Methoxy-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12271066.png)
![2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12271068.png)
![4-{1-[(2-Bromophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12271069.png)
![[1-(6-Fluoro-1,3-benzoxazol-2-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B12271070.png)

![4-[4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12271078.png)
![5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2-oxazole](/img/structure/B12271081.png)
